2-Methylimidazo[2,1-a]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C12H10N2/c1-9-8-14-7-6-10-4-2-3-5-11(10)12(14)13-9/h2-8H,1H3 |
InChI Key |
HLVMXHHCZFDVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylimidazo 2,1 a Isoquinoline and Its Structural Analogs
Transition Metal-Catalyzed Approaches to Imidazo[2,1-a]isoquinolines
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of imidazo[2,1-a]isoquinolines has greatly benefited from these methodologies. Various transition metals, including palladium, copper, and rhodium, have been successfully employed to facilitate the formation of this privileged heterocyclic system.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Imidazo[2,1-a]isoquinoline (B1217647) Construction
Palladium-catalyzed reactions are well-established for their ability to form carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of 2-methylimidazo[2,1-a]isoquinoline is a subject of ongoing research, palladium catalysis is a known alternative to other transition metal-catalyzed methods for constructing the broader imidazo[2,1-a]isoquinoline framework. rsc.orgelsevierpure.com For instance, intramolecular oxidative cross-coupling reactions catalyzed by palladium have been recognized as a viable strategy. rsc.org The construction of heteroaromatics, including related nitrogen-containing heterocycles, has been achieved through palladium-catalyzed C-H activation and annulation reactions using readily available precursors. thieme-connect.com These methods often provide an atom- and step-economical approach to complex heterocyclic systems. thieme-connect.com
Copper-Catalyzed Reactions for Imidazo[2,1-a]isoquinoline Core Formation
Copper catalysis offers a more economical and sustainable alternative to precious metal catalysis for the synthesis of imidazo[2,1-a]isoquinoline derivatives. A notable copper-catalyzed method involves the construction of benzo elsevierpure.comnih.govimidazo[2,1-a]isoquinolines through a Sonogashira cross-coupling/nucleophilic addition tandem reaction. nih.govacs.org This approach utilizes calcium carbide as a solid alkyne source and 2-(2-bromophenyl)benzimidazoles as starting materials. nih.govacs.org The reaction can also be performed as a one-pot three-component reaction involving o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide. nih.govacs.org
Optimization of the reaction conditions revealed that copper(I) iodide (CuI) is the most effective catalyst, providing the highest yield of the desired product. acs.orgacs.org Other copper salts such as CuCl and CuBr also facilitate the reaction, albeit with slightly lower efficiency. acs.orgacs.org The choice of solvent and base is also crucial, with DMSO and cesium carbonate (Cs2CO3) being optimal. acs.org This methodology has been shown to be scalable to the gram level. nih.govacs.org
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr2 | Cs2CO3 | DMSO | 100 | Moderate | acs.org |
| Cu(OAc)2 | Cs2CO3 | DMSO | 100 | Moderate | acs.org |
| CuCl | Cs2CO3 | DMSO | 100 | Improved | acs.orgacs.org |
| CuBr | Cs2CO3 | DMSO | 100 | Improved | acs.orgacs.org |
| CuI | Cs2CO3 | DMSO | 100 | Highest | acs.orgacs.org |
Table 1: Optimization of Copper-Catalyzed Synthesis of Benzo elsevierpure.comnih.govimidazo[2,1-a]isoquinolines. acs.orgacs.org
Furthermore, copper-catalyzed domino reactions have been developed for the synthesis of related nitrogen heterocycles, highlighting the versatility of copper in facilitating complex transformations involving C-C bond cleavage. nih.gov
Rhodium-Catalyzed C-H Activation and Annulation Protocols in Imidazo[2,1-a]isoquinoline Synthesis
Rhodium catalysis has proven to be a highly effective strategy for the synthesis of imidazo[2,1-a]isoquinolines through C-H activation and annulation reactions. A prominent method involves the intramolecular direct arylation of imidazole (B134444) and benzimidazole (B57391) derivatives via a double C-H bond activation process. rsc.orgrsc.orgnih.gov This approach provides access to a wide range of imidazo[2,1-a]isoquinoline derivatives in moderate to high yields. rsc.orgrsc.orgnih.gov This rhodium-catalyzed intramolecular oxidative cross-coupling of heteroarenes with arenes serves as an alternative to palladium-catalyzed methods. rsc.org
The development of Rh(III)-catalyzed (4+2) annulation of benzamides with coupling reagents like methyl 2-chloroacrylate (B1238316) also provides an efficient route to the isoquinolone scaffold, a key component of the target structure. nih.gov Similarly, rhodium(III)-catalyzed C-H activation and three-component tandem annulation of oxazolines, vinylene carbonate, and carboxylic acids have been developed to construct various isoquinolone products. rsc.org Rhodium catalysis has also been employed in the synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. acs.org
Other Transition Metal-Mediated Syntheses (e.g., Nickel, Silver, Iron, Manganese)
Besides palladium, copper, and rhodium, other transition metals have also been utilized in the synthesis of imidazo[2,1-a]isoquinoline and its analogs.
Silver-catalyzed reactions have been employed for the generation of diverse 1-imidazolylisoquinolines from 2-alkynylbenzaldoximes and imidazole or benzimidazole. nih.gov Silver triflate, in combination with bromotrispyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), was found to be essential for this transformation. nih.gov Another silver-catalyzed method involves the intramolecular aminooxygenation of N-(prop-2-yn-1-yl)pyridin-2-amines to produce imidazo[1,2-a]pyridine (B132010) derivatives. acs.org Additionally, a silver-catalyzed ring closure of iminoalkynes provides an effective route to monosubstituted isoquinolines. acs.org
Manganese-catalyzed reactions have also been explored. An electrochemical radical cascade cyclization catalyzed by manganese has been developed for the synthesis of benzo elsevierpure.comnih.govimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. acs.org Another manganese(II)-catalyzed oxidative radical cascade reaction provides a modular synthesis of multi-substituted isoquinolines from vinyl isocyanides and hydrazines. rsc.org
Iron-catalyzed tandem selenylation/cyclization of 2-arylindoles has been reported to produce indolo[2,1-a]isoquinoline derivatives, which are structurally related to the target compound. nih.gov
Metal-Free and Organocatalytic Routes to Imidazo[2,1-a]isoquinolines
While transition metal catalysis is a dominant strategy, metal-free and organocatalytic approaches offer advantages in terms of cost, toxicity, and environmental impact.
Hypervalent Iodine-Mediated Cyclizations
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, facilitating a variety of transformations, including the cyclization reactions necessary for forming the imidazo[2,1-a]isoquinoline core. These reagents are known for their low toxicity and ease of handling. beilstein-journals.org
An iodine-mediated multicomponent cascade cyclization has been reported for the synthesis of imidazo[2,1-a]isoquinoline derivatives. nih.gov This one-pot reaction involves aryl methyl ketones, isoquinolin-1-amine, and sodium arylsulfinates or 1,2-diphenyldiselane, leading to the formation of two C-N bonds and one C-S or C-Se bond. nih.gov
Visible-Light-Initiated Synthesis of Imidazo[2,1-a]isoquinolines
The use of visible light as a renewable energy source for chemical transformations represents a significant advancement in green chemistry. Photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions.
Recent studies have demonstrated the synthesis of various substituted imidazo[2,1-a]isoquinolines through a visible-light-catalyzed formal [3+2] annulation-aromatization reaction. researchgate.net This method utilizes amidines and stabilized isoquinolinium N-ylides, proceeding via direct C-H activation to form C-C and C-N bonds in a single operation. researchgate.net Another approach involves the arylative radical cascade of N-acryloyl-2-arylbenzimidazoles with diaryliodonium triflates, catalyzed by a photoredox system, to yield arylated-benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov
An efficient photocatalytic strategy employs inexpensive aromatic ketones as catalysts for a decarboxylative radical addition/cyclization to synthesize imidazo-isoquinolinone derivatives. acs.org This method is notable for its tolerance of a wide array of functional groups and its effectiveness with both alkyl and aryl radicals. acs.org Furthermore, multi-substituted isoquinoline (B145761) derivatives have been synthesized at room temperature via the visible-light-promoted insertion of vinyl isocyanides with diaryliodonium salts, marking the first synthesis of this kind through somophilic isocyanide insertion. rsc.org
Table 1: Examples of Visible-Light-Initiated Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| [3+2] Annulation | Amidines, Isoquinolinium N-ylides | Visible light, Base | Substituted imidazo[2,1-a]isoquinolines researchgate.net |
| Arylative Radical Cascade | N-acryloyl-2-arylbenzimidazoles, Diaryliodonium triflates | Visible light, Photoredox catalyst | Arylated-benzimidazo[2,1-a]isoquinolin-6(5H)-ones nih.gov |
| Decarboxylative Cyclization | N-Acryloyl-2-arylbenzimidazoles | Visible light, Aromatic ketone photocatalyst | Imidazo-isoquinolinone derivatives acs.org |
Catalyst-Free and Green Solvent-Based Approaches (e.g., Aqueous, Deep Eutectic Solvents)
A major focus of modern organic synthesis is the development of environmentally benign protocols that minimize or eliminate the use of hazardous substances and catalysts. This includes reactions in green solvents like water or deep eutectic solvents (DESs), as well as catalyst-free methods.
Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as non-toxic, biodegradable, and inexpensive reaction media. nih.govmdpi.com They have been successfully used as both solvent and catalyst for the synthesis of various nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines and quinazolines. sciencepg.comtbzmed.ac.irresearchgate.net For instance, a mixture of choline (B1196258) chloride and urea (B33335) can significantly increase the yield and reduce the reaction time for the synthesis of quinazoline (B50416) derivatives compared to conventional methods. tbzmed.ac.ir Similarly, the synthesis of imidazo[1,2-a]pyridines has been efficiently achieved in DES by reacting 2-aminopyridine (B139424) with α-bromoketones, which are generated in situ from acetophenones and N-bromosuccinimide. sciencepg.com
Catalyst-free approaches offer significant advantages in terms of cost, simplicity, and purification. A notable example is the solvent-free and catalyst-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks through a one-pot cascade process. scispace.com Additionally, the condensation of 2-aminopyridine with various carbonyl compounds or compounds with multiple bonds can proceed under eco-friendly, catalyst-free conditions to yield imidazo[1,2-a]pyridines. acs.org
Table 2: Green and Catalyst-Free Synthesis Approaches
| Approach | Reactants | Solvent/Conditions | Key Feature |
|---|---|---|---|
| Deep Eutectic Solvent | Substituted acetophenones, 2-aminopyridines | Choline Chloride:Urea | Environmentally benign solvent and catalyst sciencepg.comtbzmed.ac.ir |
| Catalyst-Free | 2-aminopyridine, Halogenoesters | Eco-friendly, catalyst-free conditions | Avoids metal catalysts, simplifies purification acs.org |
| Solvent-Free | 2-aminopyridines, Aldehydes, Isocyanides | Solvent-free, catalyst-free, one-pot | High atom economy and green credentials scispace.com |
Multi-component Reactions (MCRs) for Imidazo[2,1-a]isoquinoline Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.org Several MCRs, particularly those involving isocyanides like the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions, are powerful tools for constructing the imidazo[2,1-a]isoquinoline scaffold and its analogs. beilstein-journals.orgnih.govmdpi.com
The GBB reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide, is a well-established method for forming the imidazo[1,2-a]pyridine core, a key structural element in many target molecules. beilstein-journals.orgnih.gov This reaction can be followed by subsequent transformations in a one-pot fashion to build more complex fused systems. For example, a GBB reaction followed by a gold-catalyzed cyclization provides an efficient route to diverse imidazo[1,2-a]pyridine-fused isoquinolines under mild conditions. nih.gov
Another powerful MCR strategy involves an I2–DMSO mediated one-pot synthesis of imidazo[2,1-a]isoquinoline derivatives from aryl methyl ketones and isoquinolin-1-amine. rsc.org This approach generates multiple C-C, C-N, C-S, and C-I bonds in a convergent process. rsc.org Similarly, a multicomponent cascade involving aryl methyl ketones, isoquinolin-1-amine, and sodium arylsulfinates or 1,2-diphenyldiselane can produce sulfenylated or selenated imidazo[2,1-a]isoquinoline derivatives. researchgate.netnih.govnih.gov These MCRs often proceed with high efficiency, avoiding the need to pre-functionalize substrates. nih.gov
Table 3: Multi-component Reactions for Imidazo[2,1-a]isoquinoline Synthesis
| MCR Type | Components | Key Features | Product |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, 2-Ethynylbenzaldehyde, Isocyanide | Followed by Au-catalyzed cyclization; mild conditions, broad scope. nih.gov | Imidazo[1,2-a]pyridine-fused isoquinolines |
| I2–DMSO Mediated MCR | Aryl methyl ketones, Isoquinolin-1-amine, DMSO | Triple in situ cross-trapping; forms multiple bonds and a quaternary carbon center. rsc.org | Functionalized imidazo[2,1-a]isoquinolines |
| Cascade Cyclization/Sulfenylation | Aryl methyl ketones, Isoquinolin-1-amine, Sodium arylsulfinates | One-pot; constructs C-N and C-S bonds simultaneously. nih.govnih.gov | Sulfenylated imidazo[2,1-a]isoquinolines |
Cascade and Tandem Cyclization Strategies for Polycyclic Imidazo[2,1-a]isoquinolines
Cascade or tandem reactions offer a highly efficient pathway to complex polycyclic systems by orchestrating multiple bond-forming events in a single, uninterrupted sequence. These strategies are particularly effective for constructing the fused ring system of imidazo[2,1-a]isoquinolines.
One such strategy involves a palladium-catalyzed tandem sequence for the synthesis of imidazo[5,1-a]isoquinolines from N-bromoalkyl imidazoles and aryl iodides. nih.govjst.go.jp This one-step method proceeds through a sequential alkyl-aryl and aryl-heteroaryl bond formation. nih.gov Another elegant approach is the synthesis of imidazo[2,1-a]isoindolones via a rearrangement and tandem cyclization of amino-acid-based sulfonamides. nih.gov The key step is an intramolecular C-arylation followed by spontaneous cycloaddition and cyclocondensation, with three distinct reactions occurring in a one-step cascade. nih.gov
Iodine-mediated multicomponent reactions can also initiate a cascade cyclization. For instance, the reaction of aryl methyl ketones, isoquinolin-1-amine, and sulfenylating/selenylating agents leads to functionalized imidazo[2,1-a]isoquinoline derivatives through a cascade of C-N bond formations and C-H functionalization. nih.gov Similarly, a cascade reaction between isoquinoline, chloroformamidines, and isocyanides yields stable 2H-imidazo[5,1-a]isoquinolinium chlorides. researchgate.net Rhodium-catalyzed intramolecular double C–H bond activation provides a direct route to imidazo (B10784944) and benzimidazo[2,1-a]isoquinolines, representing an alternative to palladium-catalyzed methods. rsc.org
Table 4: Cascade and Tandem Cyclization Strategies
| Reaction Name | Reactants | Catalyst/Mediator | Key Transformation |
|---|---|---|---|
| Pd-Catalyzed Tandem Alkylation-Direct Arylation | N-Bromoalkyl imidazoles, Aryl iodides | Palladium/Norbornene | Sequential alkyl-aryl and aryl-heteroaryl bond formation nih.gov |
| Rearrangement and Tandem Cyclization | Amino-acid-based N-phenacyl-2-cyano-4-nitrobenzensulfonamides | Heat, Ammonium (B1175870) acetate (B1210297) | Intramolecular C-arylation followed by cycloaddition/cyclocondensation nih.gov |
| Iodine-Mediated Cascade | Aryl methyl ketones, Isoquinolin-1-amine, Sulfenylating agents | Iodine | Multicomponent cascade cyclization and sulfenylation nih.gov |
Diversity-Oriented Synthesis (DOS) and Late-Stage Functionalization of the Imidazo[2,1-a]isoquinoline Core
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for biological screening. Late-stage functionalization (LSF) focuses on modifying a complex core structure in the final steps of a synthesis, allowing for the efficient production of analogs. Both strategies are crucial for drug discovery and the exploration of chemical space around the imidazo[2,1-a]isoquinoline scaffold.
An efficient DOS strategy utilizes a Cp*Rh(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters. rsc.orgx-mol.com By carefully selecting the ester group on the diazo compound or using specific additives, the reaction can be directed to produce five distinct types of imidazo[2,1-a]isoquinolines, demonstrating precise control over structural and substituent diversity. rsc.orgx-mol.com This method merges C-H functionalization with controlled C-C bond cleavage strategies. rsc.org Natural product-inspired synthesis is another key aspect of DOS, where scaffolds like imidazo[1,2-a]isoquinoline are modified to create novel, biologically relevant molecules. nih.gov
Late-stage functionalization allows for the direct modification of the synthesized imidazo[2,1-a]isoquinoline core. For example, the iodo and methylthio groups introduced during certain multicomponent reactions can be further transformed through coupling or oxidation reactions, showcasing the synthetic utility of the initial products. rsc.org Iodine-mediated multicomponent cascade reactions have been developed to directly install sulfenyl or selenyl groups onto the imidazo[2,1-a]isoquinoline skeleton. researchgate.netnih.govnih.gov Furthermore, methods for the direct iodination of related scaffolds like imidazo[1,2-a]pyridines using ultrasound irradiation highlight the potential for efficient LSF under green conditions. acs.org
Table 5: Diversity-Oriented Synthesis and Late-Stage Functionalization
| Strategy | Method | Reactants/Substrate | Outcome |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Cp*Rh(III)-catalyzed [4+2] annulation | 2-Arylimidazoles, α-Diazoketoesters | Controlled synthesis of five types of imidazo[2,1-a]isoquinolines rsc.orgx-mol.com |
| Late-Stage Functionalization (LSF) | MCR with subsequent modification | Iodo- and methylthio-substituted imidazo[2,1-a]isoquinolines | Further transformation via coupling or oxidation reactions rsc.org |
| Late-Stage Functionalization (LSF) | Iodine-mediated cascade cyclization | Aryl methyl ketones, Isoquinolin-1-amine, Na-arylsulfinates | Direct introduction of sulfenyl groups nih.govnih.gov |
Mechanistic Investigations of Chemical Transformations Involving 2 Methylimidazo 2,1 a Isoquinoline
Exploration of C-H Activation Pathways in Imidazo[2,1-a]isoquinoline (B1217647) Formation
Carbon-hydrogen (C-H) activation is a powerful strategy for the synthesis of complex heterocyclic systems like imidazo[2,1-a]isoquinolines, offering high atom economy and synthetic efficiency. nih.gov Transition-metal catalysis, particularly with rhodium and palladium, has been pivotal in developing these pathways. nih.govnih.gov
One prominent method involves the rhodium(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters. rsc.org This process is believed to commence with the C-H activation of the aryl group on the 2-arylimidazole substrate by a Cp*Rh(III) catalyst. The resulting rhodacycle intermediate then undergoes coordination with the diazo compound, followed by migratory insertion. Subsequent reductive elimination and aromatization yield the final imidazo[2,1-a]isoquinoline product. This double C-H activation process allows for the construction of the isoquinoline (B145761) core in a single pot. nih.gov
Similarly, palladium-catalyzed reactions have been employed for the synthesis of isoquinolines through sequential α-arylation and cyclization. nih.gov In the context of imidazo[2,1-a]isoquinoline synthesis, this could involve the C-H activation of a suitable imidazole (B134444) derivative. Visible-light-promoted C-H functionalization has also emerged as a greener alternative, often utilizing photocatalysts like fac-Ir(ppy)₃ to initiate the reaction by generating radical intermediates that can react with the imidazole core. nih.govresearchgate.net For instance, the trifluoroethylation of 2-methylimidazo[1,2-a]pyridine (B1295258) proceeds via a radical intermediate formed after the photocatalyst is excited by light. nih.gov
Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating these pathways. nih.govresearchgate.net DFT calculations help to map the energy landscapes of potential reaction mechanisms, identifying the most likely intermediates and transition states, such as the formation of rhodacycle intermediates in Rh-catalyzed reactions. nih.gov These theoretical models support experimental observations and provide a deeper understanding of the factors controlling the reaction. nih.gov
Detailed Studies on C-N and C-C Bond Formation Mechanisms
The construction of the fused imidazo[2,1-a]isoquinoline ring system fundamentally relies on the strategic formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. A variety of catalytic systems have been developed to orchestrate these bond-forming events with precision.
Rhodium(III)-catalyzed annulation of 2-arylimidazoles with α-diazoketoesters provides a clear example of controlled C-C and C-N bond formation. rsc.org The proposed mechanism for this diversity-oriented synthesis is outlined below:
C-H Activation: The catalytic cycle begins with the C-H activation of the 2-aryl-imidazole, forming a five-membered rhodacycle intermediate.
Carbene Insertion: The α-diazoketoester coordinates to the rhodium center and, upon loss of N₂, generates a rhodium-carbene species. This carbene then inserts into the Rh-C bond.
Reductive Elimination/Condensation: Subsequent steps involving reductive elimination and intramolecular condensation lead to the formation of the isoquinoline ring and regeneration of the active Rh(III) catalyst. This process efficiently constructs two new C-C bonds and one C-N bond.
Copper-catalyzed reactions also feature prominently in the synthesis of related fused heterocycles. For example, the copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines involves a three-component cascade of an aldehyde, an aminopyridine, and a propiolate derivative. elsevierpure.com This cascade involves the formation of an enamine, followed by cycloisomerization where the crucial C-N and C-C bonds are formed. A similar strategy can be envisioned for isoquinoline-based systems.
Palladium-catalyzed reactions, such as the iminoannulation of internal alkynes with o-iodobenzaldehydes, offer another route to the isoquinoline core. nih.gov This method involves the formation of an imine, followed by oxidative addition of the aryl iodide to the Pd(0) catalyst, alkyne insertion, and reductive elimination to form the C-C bonds of the pyridine (B92270) ring fused to the benzene (B151609) ring. nih.govnih.gov
The table below summarizes selected catalytic systems and their proposed roles in C-C and C-N bond formation for imidazo[2,1-a]isoquinoline and related structures.
| Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Cp*RhIII | [4+2] Annulation | C-H activation, carbene insertion, reductive elimination | rsc.org |
| Pd(OAc)2/PPh3 | Iminoannulation | Oxidative addition, alkyne insertion, reductive elimination | nih.gov |
| Cu(OAc)2 | Cascade Aminomethylation/Cycloisomerization | Enamine formation, intramolecular cyclization | elsevierpure.com |
| Visible Light / fac-Ir(ppy)3 | Photoredox Catalysis | Formation of radical intermediate, addition to heterocycle, oxidation | nih.govresearchgate.net |
Understanding Oxidative Cyclization and Radical Processes in Imidazo[2,1-a]isoquinoline Synthesis
Oxidative cyclization is a common and powerful strategy for the synthesis of imidazo[2,1-a]isoquinolines. These reactions often proceed through either radical or ionic pathways, frequently mediated by transition metals or chemical oxidants.
Copper-catalyzed aerobic oxidative annulation represents a key method. For instance, the reaction of substituted phenacyl bromides with isoquinoline can be directed to form 2-arylimidazo[2,1-a]isoquinolines in the presence of Cu(II)O and an ammonium (B1175870) acetate (B1210297) source. researchgate.net The copper catalyst is believed to play an essential role in the cyclization and subsequent oxidation/aromatization steps. nih.gov Similarly, copper powder (Cu(0)) has been used as a catalyst for the aerobic oxidation of amines to imines, a fundamental transformation that can be part of a cascade synthesis of nitrogen heterocycles. rsc.org
Radical-initiated pathways are also prevalent. nih.gov The synthesis of indolo[2,1-a]isoquinoline derivatives has been achieved via a metal-free radical cascade cyclization, where the reaction is initiated by the decomposition of an α-keto acid under aerobic conditions. rsc.org Peroxide-mediated syntheses provide another example of radical processes. The reaction of 2-arylbenzoimidazoles with di-tert-butyl peroxide (DTBP) as both an oxidant and a methyl radical source leads to methylated benzimidazo[2,1-a]isoquinoline-6(5H)-ones through a sequential methyl radical addition and cyclization. nih.gov
Mechanistic studies often employ radical trapping agents like TEMPO or butylated hydroxytoluene (BHT) to probe the reaction pathway. nih.gov A significant decrease in product yield in the presence of these agents suggests a radical mechanism is likely operative. Conversely, if the reaction is unaffected, an ionic pathway is more probable. For example, in the hypervalent iodine-mediated oxidative cyclization of ketoximes, the limited effect of radical scavengers, combined with DFT calculations, suggested that an ionic pathway is the major route, although a minor radical pathway could not be completely excluded. nih.gov Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols also proceeds via a proposed radical cyclization/oxidative aromatization sequence to form quinolines. nih.gov
The choice of oxidant is crucial in these transformations. Common oxidants include molecular oxygen (from air), peroxides (like TBHP and DTBP), and hypervalent iodine reagents (like PIFA), each potentially favoring a different mechanistic route. nih.govnih.govnih.gov
Elucidation of Regioselectivity and Stereoselectivity in Imidazo[2,1-a]isoquinoline Reactions
Controlling regioselectivity is critical in the synthesis of substituted imidazo[2,1-a]isoquinolines, as the position of functional groups can dramatically alter the molecule's properties. The inherent electronic properties of the starting materials and the reaction mechanism are key determinants of the final product's regiochemistry.
In the synthesis of 2-arylimidazo[2,1-a]isoquinolines from substituted phenacyl bromides and isoquinoline, the cyclization occurs regioselectively. researchgate.net The initial quaternization happens at the isoquinoline nitrogen, and the subsequent cyclization, promoted by ammonium acetate, involves the formation of the imidazole ring. The use of Cu(II)O as a catalyst ensures that the reaction proceeds to the fully aromatized 2-arylimidazo[2,1-a]isoquinoline, preventing the formation of partially saturated side products. researchgate.net The reaction exclusively yields the 2-aryl isomer due to the nature of the Kröhnke-type reaction mechanism, which directs the cyclization between the methylene (B1212753) group of the phenacyl salt and the C1 position of the isoquinoline ring.
Palladium-catalyzed α-arylation methods also offer excellent regioselectivity. nih.gov The convergent nature of these reactions allows for the specific combination of precursors, ensuring that substituents are placed at desired positions on the final isoquinoline core. nih.gov
DFT studies have provided valuable insights into the origins of regioselectivity. For instance, in the dichalcogenation of related imidazo[1,2-a]pyrimidines, calculations can predict the most nucleophilic positions on the heterocyclic core, explaining the observed C3-chalcogenation followed by C6-selenylation. researchgate.net Such computational analyses of the electron density distribution (HOMO/LUMO orbitals) on the imidazo[2,1-a]isoquinoline precursor intermediates can help rationalize and predict the outcome of electrophilic or nucleophilic attacks. uni-giessen.deresearchgate.net
Stereoselectivity becomes a factor when chiral centers are introduced. The synthesis of chiral imidazo[2,1-a]isoquinolin-3-one derivatives from dihydroisoquinolines and N-substituted amino acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a condensation reagent can produce products with varying diastereomeric ratios (dr values). researchgate.net The specific stereochemical outcome is influenced by the nature of the substrates and the transition state geometry of the cyclization step.
The table below highlights factors influencing selectivity in these reactions.
| Selectivity Type | Controlling Factors | Example Reaction | Reference |
|---|---|---|---|
| Regioselectivity | Electronic properties of reactants, catalyst choice, reaction mechanism (e.g., Kröhnke-type) | Cyclization of phenacyl-isoquinolinium salts to form 2-aryl products | researchgate.net |
| Regioselectivity | Convergent assembly of precursors in a defined order | Sequential Pd-catalyzed α-arylation and cyclization | nih.gov |
| Stereoselectivity | Chiral substrates, transition state geometry, condensation reagent | DCC-mediated synthesis of chiral imidazo[2,1-a]isoquinolin-3-ones | researchgate.net |
Theoretical and Computational Studies on Imidazo 2,1 a Isoquinoline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
DFT has become a standard method for calculating the electronic properties and predicting the reactivity of organic molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex heterocyclic systems like imidazo[2,1-a]isoquinolines. nih.govscirp.org These calculations can determine kinetic and thermodynamic stability, analyze molecular interactions, and provide insights into reaction mechanisms. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy level indicating electrophilicity. youtube.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. aimspress.comnih.gov A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT). nih.gov
In a theoretical study on a series of benzo rsc.orgnih.govimidazo[2,1-a]isoquinoline (B1217647) derivatives, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov For the reference compound, MPBIR, the calculated HOMO, LUMO, and energy gap values were -5.762 eV, -1.938 eV, and 3.824 eV, respectively. nih.gov Structural modifications, such as the introduction of electron-withdrawing groups, were shown to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity and potential for nonlinear optical (NLO) applications. nih.gov For instance, the derivative MPBID4, which includes a strong electron-withdrawing nitro group, exhibited the lowest energy gap of 3.079 eV. nih.gov
The distribution of electron density in these orbitals provides further insight. For many quinoline (B57606) derivatives, the HOMO and LUMO are delocalized over the entire molecule, indicating that charge transfer occurs across the molecular structure. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| MPBIR | -5.762 | -1.938 | 3.824 |
| MPBID1 | -5.811 | -2.061 | 3.750 |
| MPBID2 | -5.859 | -2.096 | 3.763 |
| MPBID3 | -5.858 | -2.083 | 3.775 |
| MPBID4 | -6.225 | -3.146 | 3.079 |
| MPBID5 | -6.004 | -2.027 | 3.977 |
| MPBID6 | -6.093 | -2.312 | 3.781 |
While specific studies detailing the computational modeling of transition states for reactions involving 2-methylimidazo[2,1-a]isoquinoline were not found, the general methodology is well-established. DFT calculations are employed to optimize the geometries of reactants, products, and, crucially, the transition states that connect them. researchgate.net By calculating the energies of these structures, researchers can determine the activation energy barriers for a proposed reaction mechanism. The absence of imaginary vibrational frequencies in optimized structures confirms them as stable minima, while a single imaginary frequency characterizes a transition state. researchgate.net This type of analysis is vital for understanding reaction feasibility and selectivity, such as in the cyclization steps used to synthesize the imidazo[2,1-a]isoquinoline core. nih.gov For example, in the synthesis of related imidazo[1,5-a]quinolines, DFT computations were carried out using the Orca 5.0.3 program package with the B3LYP hybrid functional to determine structural minima. researchgate.net
Molecular Docking and Ligand-Target Interaction Analysis for Mechanistic Insights
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.comnih.gov It is widely used in drug design to understand how a ligand, such as an imidazo[2,1-a]isoquinoline derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov
While specific molecular docking studies focusing on this compound were not prominently available, research on related heterocyclic systems like imidazo[1,2-a]pyridines, imidazo[1,2-a]quinazolines, and other imidazoquinoline derivatives demonstrates the utility of this approach. chemmethod.comnih.govnih.gov In these studies, docking simulations are used to place the ligand into the active site of a target protein. chemmethod.comacs.org The results provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. chemmethod.com
For example, in studies of imidazo[1,2-a]pyridine (B132010) hybrids, docking simulations with the human LTA4H protein indicated that the compounds interacted with key amino acid residues in the active site, with binding affinities correlating with observed biological activity. chemmethod.com Similarly, docking of imidazo[1,2-a]quinoxaline (B3349733) derivatives into the EGFR kinase domain revealed specific interactions that explained their inhibitory activity. nih.gov Such analyses are essential for rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. nih.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their photophysical properties. researchgate.net It is frequently used to calculate the absorption spectra of molecules, which correspond to electronic transitions from the ground state to various excited states. nih.gov
For the related benzo rsc.orgnih.govimidazo[2,1-a]isoquinoline system, TD-DFT calculations were performed to investigate their absorption spectra in both the gas phase and in a chloroform (B151607) solvent environment. nih.gov The calculations for the reference molecule, MPBIR, predicted a maximum absorption wavelength (λmax) of 319 nm. nih.gov The study found that modifying the molecular structure influenced the absorption properties, and the solvent effect caused a bathochromic (red) shift in the λmax for the designed compounds. nih.gov
Structure Activity and Structure Property Relationship Sar/spr Studies of Imidazo 2,1 a Isoquinoline Derivatives
Correlating Structural Modifications with Biological Target Modulation Mechanisms (in vitro)
The biological activity of imidazo[2,1-a]isoquinoline (B1217647) derivatives is intricately linked to their substitution patterns, which dictate their interactions with specific biological targets. In vitro studies have been instrumental in elucidating these relationships, providing valuable insights for the rational design of more potent and selective agents.
One area of significant interest is the development of imidazo[2,1-a]isoquinoline-based inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDKs). For instance, certain imidazoquinolinone derivatives have demonstrated potent inhibition of human PARP-1. nih.gov The substitution pattern on the imidazo[2,1-a]isoquinoline core is crucial for this activity. For example, the presence of specific substituents can lead to varying degrees of selectivity for different PARP isoforms. nih.gov
Similarly, in the context of CDK inhibition, the isosteric replacement of a 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with quinolin-4-yl or quinolin-3-yl moieties has been explored. nih.gov These studies revealed that quinolin-4-yl substituted compounds exhibit notable cytotoxic activity and are more effective and selective against CDK1/CycA compared to CDK2/CycB. nih.gov In contrast, the quinolin-3-yl analogue, while being a CDK inhibitor, showed no cytotoxic activity, highlighting the critical role of the substituent's position on the quinoline (B57606) ring in determining the biological outcome. nih.gov
The design of novel cytotoxic agents has also been guided by the structure of known bioactive molecules. For example, by incorporating the vicinal diaryl moiety and the basic side chain from tamoxifen (B1202) into a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, new derivatives with potential anticancer activity have been designed. nih.gov Molecular docking studies are often employed to understand the binding modes of these compounds within the active sites of their target proteins, further guiding the design of more effective molecules. nih.govmdpi.comnih.gov
The following table summarizes the findings from various in vitro studies on imidazo[2,1-a]isoquinoline and related derivatives, highlighting the relationship between structural features and biological activity.
| Scaffold/Derivative | Target/Activity | Key Structural Features and SAR Findings |
| Imidazoquinolinone | PARP-1 Inhibition | Specific substitutions are crucial for potent and selective inhibition. nih.gov |
| Quinoline-substituted 2-aminopyrimidines | CDK Inhibition/Cytotoxicity | Quinolin-4-yl substitution leads to selective cytotoxicity and CDK1/CycA inhibition, while quinolin-3-yl substitution abolishes cytotoxicity. nih.gov |
| Pyrrolo[2,1-a]isoquinolines | Cytotoxic Agents | Incorporation of pharmacophoric features from known drugs like tamoxifen can lead to new cytotoxic agents. nih.gov |
| Imidazo[1,2-a]pyrimidin-5(1H)-ones | PI3K-beta Inhibition | Rational design based on docking models of known inhibitors led to a novel series of selective inhibitors. nih.gov |
| Quinazolinone Derivatives | CDK9 Inhibition | Modifications at position 2 of the quinazoline (B50416) ring with different substituents significantly impact CDK9 inhibitory activity. mdpi.com |
Impact of Substituent Effects on Photophysical Properties of Imidazo[2,1-a]isoquinolines
The photophysical properties of imidazo[2,1-a]isoquinolines, such as their absorption and emission spectra, fluorescence quantum yields, and Stokes shifts, are highly sensitive to the nature and position of substituents on the heterocyclic core. These properties are of great interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and cell imaging. uni-giessen.deunito.it
Studies have shown that introducing different substituents at various positions of the imidazo[2,1-a]isoquinoline ring system can systematically tune its electronic and optical properties. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. uni-giessen.de
Specifically, in a series of imidazo[5,1-a]isoquinolines, it was observed that substituents in position 1 are often rotated out of plane with the core, which can reduce their influence on the spectroscopic properties due to decreased conjugation. uni-giessen.de In contrast, substituents in position 3 can have a more pronounced effect. For instance, an electron-withdrawing group at position 3 can lead to a high fluorescence quantum yield. researchgate.net
The table below presents a summary of how different substituents affect the photophysical properties of imidazo[2,1-a]isoquinoline derivatives.
| Derivative System | Substituent Position/Type | Impact on Photophysical Properties |
| Imidazo[5,1-a]isoquinolines | Position 1 | Substituents often out of plane, reduced influence on spectroscopic properties. uni-giessen.de |
| Imidazo[5,1-a]isoquinolines | Position 3 (Electron-withdrawing) | High fluorescence quantum yield. researchgate.net |
| Imidazo[5,1-a]isoquinolines vs. Imidazo[1,5-a]quinolines | Isomeric Core Structure | Imidazo[5,1-a]isoquinolines exhibit a hypsochromic shift due to a smaller delocalized π-system. uni-giessen.deresearchgate.net |
| Imidazo[1,5-a]pyridine | Aryl substitution at position 3 | Markedly affects photophysical properties. unito.it |
| Imidazo[1,5-a]pyridine | Extension of π-system at positions 7, 8 | Limited effect on photophysical properties. unito.it |
Design Principles for Enhancing Specific Molecular Interactions in Imidazo[2,1-a]isoquinoline Scaffolds
The rational design of imidazo[2,1-a]isoquinoline derivatives with enhanced affinity and specificity for a particular biological target relies on a deep understanding of the molecular interactions at play. Key design principles involve optimizing hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the ligand and the target protein.
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors at strategic positions on the imidazo[2,1-a]isoquinoline scaffold can significantly enhance binding affinity. For example, in the design of kinase inhibitors, incorporating functionalities capable of forming hydrogen bonds with the hinge region of the kinase active site is a common and effective strategy. mdpi.com
Hydrophobic Interactions: The core of the imidazo[2,1-a]isoquinoline system is largely hydrophobic. Modifying the substituents to complement hydrophobic pockets within the binding site of a target protein can lead to a substantial increase in potency. The size, shape, and lipophilicity of these substituents are critical parameters to consider. rsc.org
Electrostatic Interactions and π-π Stacking: The aromatic nature of the imidazo[2,1-a]isoquinoline scaffold allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. Furthermore, the introduction of charged or polar groups can facilitate electrostatic interactions with charged residues on the protein surface.
Conformational Rigidity: The rigid nature of the imidazo[2,1-a]isoquinoline core can be advantageous as it reduces the entropic penalty upon binding to a target. The synthesis of conformationally constrained analogues can help to lock the molecule in a bioactive conformation, thereby improving affinity.
Diversity-Oriented Synthesis: To explore a wider chemical space and identify novel bioactive compounds, diversity-oriented synthesis strategies are employed. These approaches allow for the generation of a library of imidazo[2,1-a]isoquinoline derivatives with varied substitution patterns at multiple positions, which can then be screened for desired biological activities. rsc.org
By systematically applying these design principles, researchers can fine-tune the structure of imidazo[2,1-a]isoquinoline derivatives to optimize their interactions with specific biological targets, leading to the development of more effective and selective therapeutic agents and functional materials.
Advanced Characterization and Spectroscopic Analysis for Research Applications of Imidazo 2,1 a Isoquinolines
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Imidazo[2,1-a]isoquinoline (B1217647) Species
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of imidazo[2,1-a]isoquinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise assignment of the molecular framework.
In the ¹H NMR spectra of imidazo[2,1-a]isoquinoline compounds, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the proton signals are diagnostic. For instance, the protons on the isoquinoline (B145761) and imidazole (B134444) rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm, with their exact positions influenced by the nature and position of substituents. The methyl group protons at the 2-position of 2-methylimidazo[2,1-a]isoquinoline would be expected to appear as a singlet in the upfield region, typically around 2.5-3.0 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further confirming the structural assignment. For example, an HMBC spectrum would show a correlation between the methyl protons and the C2 carbon of the imidazole ring, as well as adjacent carbons. mdpi.com
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic and sensitive to the electronic effects of substituents. For example, in a derivative like 5-amino-1-(2-amino-phenyl)-1H-imidazole-4-carbonitrile, which is a precursor to some fused imidazoles, the carbon atoms of the imidazole ring show distinct signals that are crucial for confirming the cyclization to the final imidazo[2,1-a]isoquinoline product. mdpi.com
A representative example from the literature is the characterization of 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate, a related imidazolium (B1220033) salt. mdpi.com The ¹H NMR spectrum clearly showed the downfield shift of the imidazolium methyl group singlet to 3.03 ppm, and the appearance of a signal for the H3 proton of the imidazole ring at 8.51 ppm, confirming the cyclization. mdpi.com The use of different deuterated solvents like DMSO-d₆ and methanol-d₄ can help to resolve overlapping signals in the aromatic region, which is a common challenge in the analysis of these polycyclic aromatic systems. mdpi.com
Table 1: Representative ¹H NMR Data for an Imidazo[1,5-a]quinoline (B8571028) Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
| Imidazolium CH₃ | 3.03 | s |
| Imidazole H3 | 8.51 | s |
| Aromatic Protons | 7.0 - 8.5 | m |
Data is illustrative and based on a related compound, 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate, as specific data for this compound was not available in the provided search results. mdpi.com
Mass Spectrometry (MS) Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of newly synthesized imidazo[2,1-a]isoquinolines and to identify intermediates formed during their synthesis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the target molecules, which are then detected by the mass analyzer. For instance, in the synthesis of various imidazo[1,2-a]quinoxaline (B3349733) derivatives, HRMS (TOF-ESI) was used to confirm the molecular formula of the final products. mdpi.com The observation of the [M+H]⁺ ion provides direct evidence of the molecular weight of the synthesized compound.
Tandem mass spectrometry (MS/MS) is employed to gain further structural information through fragmentation analysis. In this technique, the parent ion of the target molecule is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide insights into the molecule's structure. For example, the fragmentation pattern of 2-amino-3-methyl-imidazo[4,5-f]quinoline, a related compound, has been studied using LC-ESI-QTOF with different collision energies (20 eV and 40 eV). This allows for the creation of a spectral library that can be used for the identification of similar compounds in complex mixtures. nih.gov
The analysis of reaction mixtures by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) enables the identification of not only the desired product but also reaction intermediates and byproducts. This is crucial for optimizing reaction conditions and understanding the reaction mechanism.
Table 2: HRMS Data for a Representative Imidazo[1,2-a]quinoxaline Derivative
| Compound | Calculated Mass [M]⁺ | Observed Mass [M+H]⁺ |
| (E)-1-((3,4,5-Trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile | 425.1379 | 426.1448 |
Data is for a related compound as specific data for this compound was not available in the provided search results. mdpi.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Imidazo[2,1-a]isoquinolines
The crystal structure of a molecule reveals how it packs in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking. These interactions can significantly influence the material's physical properties. For example, the crystal structure of 1-(isoquinolin-3-yl)imidazolidin-2-one, a related isoquinoline derivative, showed the formation of tapes via N-H···O and C-H···N interactions. mdpi.com
In the context of imidazo[2,1-a]isoquinolines, X-ray crystallography has been used to confirm the structure of synthesized derivatives. For instance, the structure of (Z)-methyl 2-(1-(benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroimidazo[2,1-a]isoquinolin-3(10bH)-ylidene)acetate was confirmed by single-crystal X-ray diffraction studies. researchgate.net Similarly, X-ray powder diffraction (XRD) has been used to determine the particle size of nano-structured dihydroimidazo[2,1-a]isoquinoline derivatives. makhillpublications.co
The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are deposited in crystallographic databases and serve as a definitive structural proof.
Table 3: Crystallographic Data for a Dihydroimidazo[2,1-a]isoquinoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 12.345(3) |
| β (°) | 109.87(3) |
| Volume (ų) | 1812.3(7) |
| Z | 4 |
Data is for a related compound, (Z)-methyl 2-(1-(benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroimidazo[2,1-a]isoquinolin-3(10bH)-ylidene)acetate, as specific data for this compound was not available in the provided search results. researchgate.net
UV-Vis Absorption and Fluorescence Spectroscopy for Photophysical Characterization in Research
UV-Vis absorption and fluorescence spectroscopy are key techniques for investigating the electronic and photophysical properties of imidazo[2,1-a]isoquinolines. These compounds often exhibit interesting optical properties due to their extended π-conjugated systems.
UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs. The absorption maxima (λ_max) correspond to electronic transitions from the ground state to excited states. For imidazo[2,1-a]isoquinoline derivatives, absorption bands are typically observed in the UV and visible regions of the electromagnetic spectrum. The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at a given wavelength. For example, isoquinoline-fused benzimidazole (B57391) and quinazolinone derivatives show λ_max values in the range of 356–394 nm in chloroform (B151607). rsc.org
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The emission maximum (λ_em), fluorescence quantum yield (Φ_f), and Stokes shift (the difference between the absorption and emission maxima) are important parameters that characterize the fluorescence properties of a compound. Imidazo[2,1-a]isoquinolines and related compounds can exhibit fluorescence in the blue to green region of the spectrum. For instance, some imidazo[5,1-a]isoquinolines have been reported to have fluorescence quantum yields as high as 48% with emission at 446 nm. uni-giessen.deresearchgate.netuni-giessen.de The photophysical properties can be influenced by the solvent polarity and the nature of substituents on the imidazo[2,1-a]isoquinoline core. mdpi.comijrpr.com
These photophysical studies are crucial for identifying potential applications of imidazo[2,1-a]isoquinolines in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. ijrpr.comnih.gov
Table 4: Photophysical Properties of Representative Imidazo[5,1-a]isoquinolines
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_fl |
| 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | ~350 | 431 | ~81 | 0.33 |
| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | ~380 | 446 | ~66 | 0.48 |
Data is for related compounds as specific data for this compound was not available in the provided search results. uni-giessen.deuni-giessen.de
Academic Applications of Imidazo 2,1 a Isoquinoline Beyond Direct Clinical Contexts
Role of Imidazo[2,1-a]isoquinolines in Broader Organic Synthesis Transformations
The imidazo[2,1-a]isoquinoline (B1217647) framework is not merely a synthetic target but also serves as a versatile platform for constructing more complex and functionally diverse molecules. Its inherent chemical stability, coupled with specific points of reactivity, allows it to be a valuable intermediate in a variety of organic synthesis transformations. Researchers have leveraged this scaffold for late-stage functionalization and the introduction of various pharmacophores, extending its utility far beyond its initial synthesis.
One of the primary applications in broader organic synthesis involves the direct functionalization of the pre-formed imidazo[2,1-a]isoquinoline core. This approach is particularly powerful as it allows for the late-stage introduction of chemical diversity, which is a highly sought-after strategy in medicinal chemistry and materials science. For instance, multicomponent cascade reactions have been developed to introduce selenium and sulfur-containing functional groups onto the scaffold. nih.gov These reactions typically proceed through the formation of the imidazo[2,1-a]isoquinoline intermediate, which then reacts in situ with sources of selenium or sulfur. nih.gov
A notable example is the multicomponent cascade cyclization involving isoquinolin-1-amine, an acetophenone (B1666503) derivative, and either 1,2-diphenyldiselane or sodium arylsulfinates. nih.gov This method first constructs the imidazo[2,1-a]isoquinoline intermediate, which subsequently undergoes electrophilic substitution to yield selenated or sulfenylated products. nih.gov This strategy highlights the ability of the imidazo[2,1-a]isoquinoline system to act as a nucleophile in its annulated form.
Beyond heteroatom introduction, the scaffold can participate in radical cascade reactions. These transformations enable the attachment of various alkyl and sulfonyl groups, further diversifying the molecular architecture. A copper-catalyzed radical relay addition/cyclization provides a pathway to a range of sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov This process involves the generation of a sulfonyl radical, which adds to an activated alkene tethered to the imidazole (B134444) precursor, followed by an intramolecular cyclization to form the functionalized tetracyclic system. nih.gov
The following tables detail specific examples of how the imidazo[2,1-a]isoquinoline scaffold is utilized in subsequent synthetic transformations.
Table 1: Multicomponent Reactions for Functionalization of the Imidazo[2,1-a]isoquinoline Core
| Starting Materials | Reagents/Conditions | Transformation Type | Product | Ref |
| Isoquinolin-1-amine, Acetophenone, 1,2-diphenyldiselane | Cascade Cyclization | Selenation | Selenated imidazo[2,1-a]isoquinoline | nih.gov |
| Isoquinolin-1-amine, Acetophenone, Sodium arylsulfinates | Cascade Cyclization | Sulfenylation | Sulfenylated imidazo[2,1-a]isoquinoline | nih.gov |
Table 2: Radical Cascade Reactions for the Synthesis of Functionalized Imidazo[2,1-a]isoquinoline Derivatives
| Precursor Type | Radical Source | Catalyst/Conditions | Transformation Type | Product Class | Ref |
| Activated Alkenes with Benzimidazole (B57391) Moiety | Substituted-thiosulfonates | CuBr₂, Heat | Radical Relay Addition/Cyclization | Sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones | nih.gov |
| Activated Alkenes with Indole Moiety | Substituted-thiosulfonates | CuBr₂, Heat | Radical Relay Addition/Cyclization | Sulfonated indolo[2,1-a]isoquinolines | nih.gov |
These examples underscore the significance of the imidazo[2,1-a]isoquinoline system as a robust and adaptable building block in modern organic synthesis. Its capacity for post-synthesis modification allows for the efficient generation of molecular complexity and the exploration of novel chemical space.
Emerging Research Directions and Future Prospects for Imidazo 2,1 a Isoquinolines
Development of More Sustainable and Atom-Economical Synthetic Routes for Imidazo[2,1-a]isoquinolines
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of imidazo[2,1-a]isoquinolines, researchers are increasingly focusing on strategies that align with the principles of green chemistry, such as multicomponent reactions (MCRs), C-H activation, and the use of less toxic reagents and solvents.
MCRs are particularly attractive as they offer a streamlined approach to complex molecules by combining three or more starting materials in a single step, thereby reducing waste and improving efficiency. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a type of MCR, has been successfully employed for the synthesis of imidazo[1,2-a]pyridine-fused isoquinolines. nih.gov This strategy allows for the rapid construction of diverse heterocyclic frameworks from readily available starting materials under mild conditions. nih.gov Future research in this area will likely focus on expanding the scope of MCRs to access an even wider range of substituted imidazo[2,1-a]isoquinolines and related fused systems.
Direct C-H activation and functionalization represent another powerful tool for the sustainable synthesis of these compounds. researchgate.net These methods avoid the need for pre-functionalized starting materials, leading to more atom-economical processes. For instance, visible-light-catalyzed formal [3+2] annulation-aromatization reactions have been developed for the synthesis of various substituted imidazo[2,1-a]isoquinolines. researchgate.net This approach involves the direct C-H activation and formation of C-C and C-N bonds in a one-pot procedure. researchgate.net Similarly, Cp*Rh(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters provides an efficient route to five types of imidazo[2,1-a]isoquinolines. rsc.org
Furthermore, the development of one-pot tandem/domino reactions is a key strategy for assembling complex fused-ring systems from simple building blocks in an atom- and step-economical manner. nih.gov Researchers have developed one-pot protocols for the synthesis of amino-functionalized benzo beilstein-journals.orgresearchgate.netimidazo[2,1–a]isoquinolines from commercially available starting materials, avoiding the need for transition-metal catalysts and the associated challenges with heavy metal impurities. nih.gov The use of electrochemistry is also emerging as a green and efficient method for constructing imidazo[1,2-a]pyridines, the core of some related fused systems, by avoiding external oxidants and using low-toxicity solvents. rsc.org
Looking ahead, the development of catalytic systems based on earth-abundant and non-toxic metals, the use of renewable starting materials, and the application of solvent-free or mechanochemical reaction conditions will be crucial for advancing the sustainable synthesis of imidazo[2,1-a]isoquinolines. nih.gov
Expansion of Mechanistic Understanding for Complex Transformations of Imidazo[2,1-a]isoquinolines
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For complex transformations involving imidazo[2,1-a]isoquinolines, researchers are employing a combination of experimental and computational techniques to elucidate the intricate steps involved in their formation and subsequent reactions.
For example, in the synthesis of imidazopyridine-fused isoquinolinones, Gaussian computation analysis has been used to understand the effect of substitution groups on the intramolecular Diels-Alder (IMDA) reaction, a key step in the reaction sequence. beilstein-journals.org Such computational studies provide valuable insights into the electronic effects that govern the reactivity and selectivity of these transformations.
The mechanism of cyclization reactions is a key area of investigation. For instance, the cyclization of 2-phenacylisoquinolinium bromide with ammonium (B1175870) acetate (B1210297) was found to proceed through an unexpected mode of cyclization at the 3-position of the isoquinoline (B145761) ring to form a dihydroimidazo[1,2-b]isoquinoline derivative. researchgate.net Understanding the factors that control the regioselectivity of these cyclizations is crucial for the rational design of synthetic routes to specific isomers.
Researchers are also investigating the reaction pathways of base-promoted syntheses. One study proposed a pathway involving the initial formation of a C-C coupled intermediate through nucleophilic aromatic substitution, followed by deacylative cyclocondensation, for the synthesis of benzo beilstein-journals.orgresearchgate.netimidazo[2,1-a]isoquinolines. researchgate.net Similarly, the mechanism of a copper-catalyzed tandem radical reaction to form sulfonated indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been investigated, highlighting a facile radical relay addition/cyclization pathway. nih.gov
Future research will likely involve more sophisticated computational modeling, including density functional theory (DFT) calculations, to predict reaction outcomes and to gain a deeper understanding of transition states and reaction intermediates. uni-giessen.de In-situ spectroscopic techniques, such as NMR and IR spectroscopy, will also play a vital role in monitoring reaction progress and identifying transient species, providing experimental validation for proposed mechanisms. mdpi.com A more comprehensive mechanistic understanding will ultimately enable chemists to design more efficient, selective, and predictable synthetic strategies for this important class of compounds.
Rational Design of Imidazo[2,1-a]isoquinoline-Based Chemical Tools and Probes
The unique photophysical properties of many imidazo[2,1-a]isoquinoline (B1217647) derivatives make them attractive scaffolds for the development of chemical tools and probes for various applications in biology and materials science. researchgate.net The ability to tune their fluorescence emission, quantum yields, and sensitivity to the local environment through chemical modification is a key advantage. uni-giessen.de
A significant area of research is the design of fluorescent probes for the detection of biologically important species. For example, a fluorescent sensor based on a fused imidazopyridine scaffold has been developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and even within HeLa cells. rsc.org This probe exhibits a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺, demonstrating its potential for monitoring these metal ions in biological systems. rsc.org The detection limits for this probe were in the parts-per-billion (ppb) range, highlighting its high sensitivity. rsc.org
The rational design of these probes often involves a molecular hybridization approach, combining the imidazo[1,2-a]pyridine-isoquinoline core with other functional groups to achieve the desired properties. researchgate.net For instance, imidazo[1,5-a]pyridine-based fluorophores have been synthesized and their photophysical properties investigated in liposome (B1194612) models, suggesting their potential as fluorescent membrane probes. mdpi.com The solvatochromic behavior of these probes, where their fluorescence properties change with the polarity of the environment, is a key feature for this application. mdpi.com
Computational methods, such as DFT calculations, are increasingly being used to predict the optical properties of new imidazo[2,1-a]isoquinoline derivatives, aiding in the rational design of probes with specific absorption and emission characteristics. uni-giessen.de These theoretical calculations can help to understand the relationship between the molecular structure and the photophysical properties, guiding the synthesis of more effective probes.
Future efforts in this area will likely focus on the development of probes with improved photostability, higher quantum yields, and longer emission wavelengths to minimize background fluorescence in biological imaging. The design of "smart" probes that respond to specific biological events, such as enzyme activity or changes in pH, is another exciting avenue of research. Furthermore, the development of two-photon absorbing probes will enable deeper tissue imaging with reduced phototoxicity.
Exploration of Novel Interdisciplinary Applications in Scientific Research for Imidazo[2,1-a]isoquinolines
Beyond their well-established roles in medicinal chemistry, imidazo[2,1-a]isoquinolines and their derivatives are finding new and exciting applications in a variety of scientific disciplines. Their versatile structures and tunable electronic properties make them promising candidates for use in materials science, catalysis, and other areas of chemical research.
In the field of materials chemistry, the intense blue luminescence of some imidazo[1,5-a]quinolines suggests their potential as emitter molecules in organic light-emitting diodes (OLEDs). uni-giessen.de Researchers have synthesized new imidazo[5,1-a]isoquinolines and observed a hypsochromic (blue-shifting) effect and increased quantum efficiency compared to their imidazo[1,5-a]quinoline (B8571028) counterparts. uni-giessen.de By optimizing the substitution pattern, a maximum fluorescence quantum yield of 48% at 446 nm was achieved for one derivative. uni-giessen.de This highlights the potential for fine-tuning the optical properties of these compounds for specific applications in organic electronics.
The catalytic activity of imidazo[2,1-a]isoquinoline-related structures is another emerging area of interest. Pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups have been shown to act as multitasking organophotocatalysts in chemical synthesis. elsevierpure.com These molecules can be excited by visible light to facilitate a range of chemical transformations, including redox-neutral cross-coupling reactions and decarboxylative cross-couplings. elsevierpure.com The ability to tailor the photophysical and electrochemical properties of these catalysts by modifying their structure opens up new possibilities for developing sustainable and efficient catalytic systems.
The core imidazo[1,2-a]pyridine (B132010) scaffold is also being explored for the development of targeted covalent inhibitors (TCIs) for cancer treatment. rsc.org By incorporating a reactive "warhead" onto the imidazo[1,2-a]pyridine backbone, researchers have developed novel inhibitors that can form a covalent bond with their biological target, leading to enhanced potency and duration of action. rsc.org This approach has shown promise in targeting specific mutations in cancer cells, such as KRAS G12C. rsc.org
The development of novel imidazo[1,2-a]pyridine derivatives with gastric acid secretion inhibitory activity also points to their continued importance in the development of new therapeutic agents for gastrointestinal diseases. google.com
Future research will undoubtedly uncover even more diverse applications for the imidazo[2,1-a]isoquinoline scaffold. Exploration of their use in areas such as solar energy conversion, non-linear optics, and as ligands in coordination chemistry could lead to significant scientific and technological advancements. The continued collaboration between synthetic chemists, materials scientists, and biologists will be crucial for realizing the full potential of this versatile class of compounds.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Absence of acetylenic resonances confirms cyclization, while aromatic proton splitting patterns differentiate regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional group incorporation (e.g., sulfone or nitro groups) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems, particularly for spiro-heterocycles or trifluoromethylated derivatives .
How can contradictions in reported anticancer activity data be addressed?
Advanced Research Focus
Discrepancies arise due to:
- Cell Line Variability : Compound efficacy varies across cancer types (e.g., leukemia vs. solid tumors), necessitating standardized panels (e.g., NCI-60) .
- Structural Modifications : Bioactivity depends on substituents (e.g., sulfonated vs. nitro groups) and scaffold rigidity. Trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Purity and Stereochemistry : Impurities from radical side reactions or incomplete cyclization can skew results. HPLC-MS and chiral chromatography are critical .
What biological targets are associated with this compound derivatives?
Q. Basic Research Focus
- Anticancer Agents : Target tubulin polymerization, topoisomerase inhibition, or DNA intercalation. Pyrrolo[2,1-a]isoquinoline derivatives mimic lamellarins, showing activity against multidrug-resistant cancers .
- Enzyme Inhibitors : NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein (P-gp) are common targets for overcoming drug resistance .
What strategies improve metabolic stability and bioavailability?
Q. Advanced Research Focus
- Trifluoromethylation : Enhances lipophilicity and resistance to oxidative metabolism. Tungsten-catalyzed decarboxylative cycloadditions efficiently introduce CF₃ groups .
- Spiro-Heterocycles : Rigid spiro-oxindole moieties reduce conformational flexibility, improving target binding and plasma half-life .
- Prodrug Design : Nitro groups can be reduced in vivo to amines, enabling selective activation in hypoxic tumor environments .
How are toxicity profiles evaluated preclinically?
Q. Basic Research Focus
- In Vitro Assays : Cytotoxicity screening (e.g., IC₅₀ values) across normal vs. cancer cell lines .
- Animal Models : Subcutaneous (scu) administration in rodents assesses acute toxicity and reproductive effects (e.g., TDLo values for teratogenicity) .
- Ecotoxicology : Degradation products (e.g., NOx from nitro derivatives) are analyzed for environmental impact .
How can mechanistic ambiguities in radical cyclization be resolved?
Q. Advanced Research Focus
- Radical Trapping Experiments : ESR spectroscopy detects transient intermediates (e.g., sulfonyl or aryl radicals) .
- Isotopic Labeling : ¹⁸O or deuterium tracing clarifies oxygen sources in nitro group formation .
- Computational Studies : DFT calculations model transition states to predict regioselectivity in metal-free vs. metal-catalyzed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
